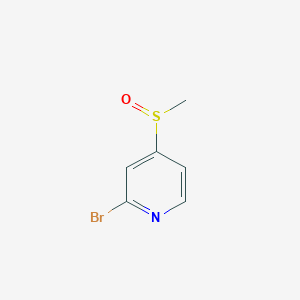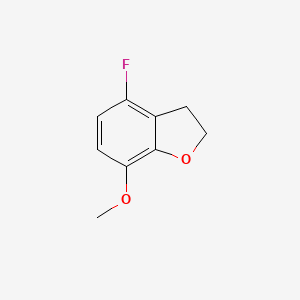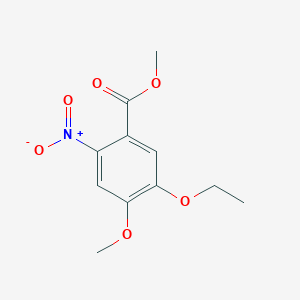![molecular formula C23H24ClFeN3 B8543789 7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8543789.png)
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ferrochloroquine involves the covalent attachment of a ferrocenyl group to chloroquine. This process typically includes the following steps:
Formation of Ferrocenyl Intermediate: A ferrocenyl group is synthesized through the reaction of ferrocene with appropriate reagents.
Attachment to Chloroquine: The ferrocenyl intermediate is then covalently bonded to chloroquine under controlled conditions.
Industrial Production Methods
Industrial production of ferrochloroquine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of ferrocenyl intermediates.
Controlled Reaction Conditions: Ensuring optimal conditions for the attachment of the ferrocenyl group to chloroquine to maintain high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ferrochloroquine undergoes various chemical reactions, including:
Oxidation: The ferrocenyl group can undergo oxidation, affecting the overall activity of the compound.
Reduction: Reduction reactions can modify the ferrocenyl group, potentially altering its efficacy.
Substitution: Substitution reactions can occur at the chloroquine moiety, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ferrochloroquine, each with varying degrees of antimalarial activity .
Scientific Research Applications
Ferrochloroquine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying organometallic chemistry and the effects of metal incorporation into organic molecules.
Biology: Investigated for its interactions with biological molecules and its mechanism of action against Plasmodium falciparum.
Medicine: Primarily researched for its potential as an antimalarial drug, especially in regions with high rates of chloroquine resistance.
Mechanism of Action
Ferrochloroquine exerts its effects through a multifactorial mechanism:
Targeting Lipids: The compound targets lipids within the parasite, disrupting its cellular functions.
Inhibition of Hemozoin Formation: Ferrochloroquine inhibits the formation of hemozoin, a detoxification product of hemoglobin digestion in the parasite.
Generation of Reactive Oxygen Species: The ferrocenyl group generates reactive oxygen species, leading to oxidative stress and parasite death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial drug, but less effective against resistant strains.
Artemisinin: Another antimalarial compound, known for its rapid action but limited by thermal instability and high cost.
Mefloquine: Effective against chloroquine-resistant strains but associated with neuropsychiatric side effects.
Uniqueness of Ferrochloroquine
Ferrochloroquine stands out due to its unique organometallic structure, which combines the properties of both ferrocene and chloroquine. This combination allows it to overcome chloroquine resistance and provides a multifaceted mechanism of action, making it a promising candidate for antimalarial therapy .
Properties
Molecular Formula |
C23H24ClFeN3 |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h4,6-10H,5,11-12H2,1-2H3,(H,20,21);1-3H,4H2;/q2*-1;+2 |
InChI Key |
DLYPREQTTOHKSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=[C-]C1)CNC2=C3C=CC(=CC3=NC=C2)Cl.C1C=CC=[C-]1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B8543722.png)

![Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B8543728.png)
![5-[2-(Tert-butoxycarbonylamino)-4-pyridyl]-2-ethyl-4-(3-methylphenyl)-1,3-thiazole](/img/structure/B8543736.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-](/img/structure/B8543737.png)

![Acetamide, N-[2-[4-(acetyloxy)-1,2,3,4-tetrahydro-7-methoxy-1-naphthalenyl]ethyl]-](/img/structure/B8543755.png)

![1-Piperidineacetic acid,4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-,methyl ester](/img/structure/B8543763.png)
![7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B8543767.png)




